Ethyl (4-ethylpiperazin-1-yl)acetate

Description

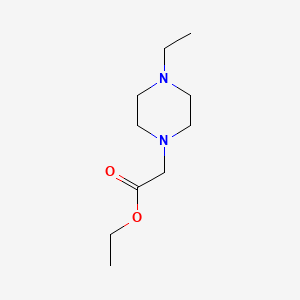

Ethyl (4-ethylpiperazin-1-yl)acetate is an organic compound characterized by a piperazine ring substituted with an ethyl group at the 4-position and an ethyl ester moiety attached via an acetic acid linker. The compound’s piperazine core contributes to basicity and hydrogen-bonding capacity, while the ethyl ester group enhances lipophilicity, impacting solubility and bioavailability .

Properties

CAS No. |

24636-94-0 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

ethyl 2-(4-ethylpiperazin-1-yl)acetate |

InChI |

InChI=1S/C10H20N2O2/c1-3-11-5-7-12(8-6-11)9-10(13)14-4-2/h3-9H2,1-2H3 |

InChI Key |

AZYRBDOTCHWMJV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(4-piperazin-1-ylphenoxy)acetate (CAS 1365874-61-8)

Ethyl 2-(piperidin-4-yl)acetate

- Structure : Replaces the piperazine ring with a piperidine (single nitrogen atom).

- Key Differences : Piperidine lacks the second nitrogen, reducing basicity and hydrogen-bonding capacity. This results in lower aqueous solubility but higher membrane permeability.

- Applications : Piperidine derivatives are often prioritized in CNS drug design due to improved blood-brain barrier penetration .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

- Structure : Bulky tetramethyl substituents on the piperidine ring.

- Key Differences : Steric hindrance from methyl groups limits conformational flexibility and enzyme interactions. Such derivatives exhibit enhanced metabolic stability but reduced binding affinity compared to Ethyl (4-ethylpiperazin-1-yl)acetate .

Ester-Functionalized Analogs

Ethyl 4,4,4-trifluorocrotonate (CAS 25597-16-4)

- Structure : Fluorinated ethyl ester with a crotonate backbone.

- Key Differences: The trifluoromethyl group increases electronegativity and resistance to metabolic degradation.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Features an Fmoc-protected piperazine.

- Key Differences: The bulky Fmoc group is used in solid-phase peptide synthesis for temporary protection.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Hydrogen Bond Acceptors | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₉N₂O₂ | 199.27 | 1.2 | 4 | Piperazine, ethyl ester |

| Ethyl 2-(4-piperazin-1-ylphenoxy)acetate | C₁₄H₂₀N₂O₃ | 264.33 | 1.8 | 5 | Phenoxy, piperazine, ester |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 171.24 | 0.9 | 3 | Piperidine, ester |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | C₁₃H₂₃NO₂ | 225.33 | 2.5 | 3 | Tetramethylpiperidine, ester |

| Ethyl 4,4,4-trifluorocrotonate | C₅H₇F₃O₂ | 156.11 | 1.6 | 2 | Trifluoromethyl, ester |

Research Findings and Trends

- Substituent Effects : Ethyl groups on piperazine improve lipophilicity (logP ~1.2) compared to unsubstituted analogs (logP ~0.5), favoring membrane permeability but reducing aqueous solubility .

- Ring Flexibility : Piperazine derivatives exhibit greater conformational adaptability than piperidine or tetramethylpiperidine analogs, enabling interactions with diverse biological targets .

- Synthetic Utility : Ethyl esters are preferred in prodrug design due to ease of hydrolysis in vivo, whereas fluorinated esters (e.g., trifluorocrotonate) resist enzymatic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.